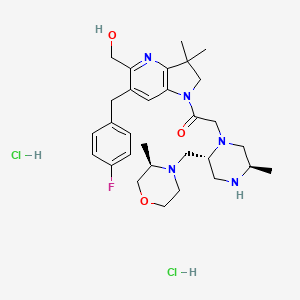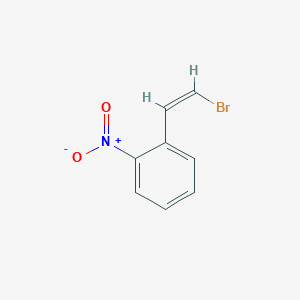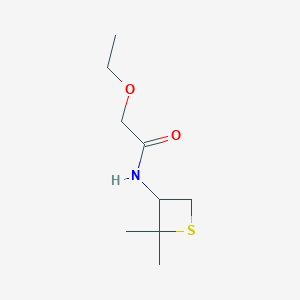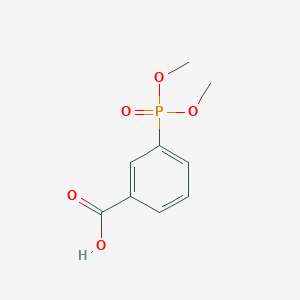
3-(Dimethoxyphosphoryl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethoxyphosphoryl)benzoic acid is an organic compound with the molecular formula C9H11O5P It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphoryl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a phosphorylating agent. One common method is the reaction of 3-hydroxybenzoic acid with dimethyl phosphite in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(Dimethoxyphosphoryl)benzoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or distillation to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxyphosphoryl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Dimethoxyphosphoryl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dimethoxyphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Mevinphos: A related organophosphate compound used as an insecticide.
Dimethylphosphite: A precursor in the synthesis of various phosphorylated compounds.
3-Hydroxybenzoic Acid: The parent compound used in the synthesis of 3-(Dimethoxyphosphoryl)benzoic acid.
Uniqueness
3-(Dimethoxyphosphoryl)benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid and organophosphates. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H11O5P |
|---|---|
Molecular Weight |
230.15 g/mol |
IUPAC Name |
3-dimethoxyphosphorylbenzoic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
SZRBNVSWAKEEJE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


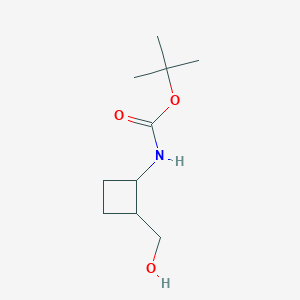
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)


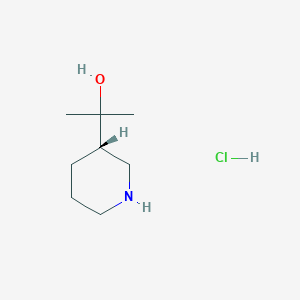
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)


